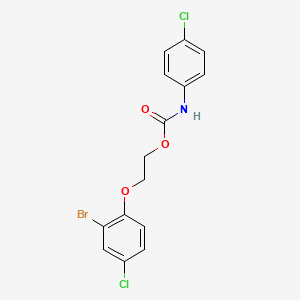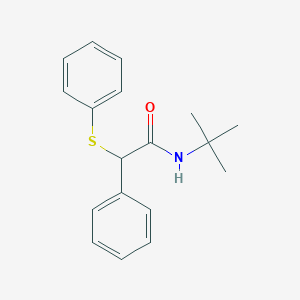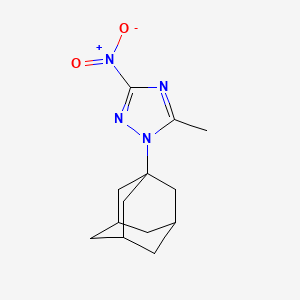![molecular formula C23H21BrN2O2 B5108460 N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5108460.png)
N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide)
Übersicht
Beschreibung
N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide), also known as BBM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BBM is a synthetic compound that belongs to the class of benzamides and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) is not well understood. However, studies have suggested that N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) may act as a metal chelator and inhibit the activity of metalloproteins. N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) has been shown to have various biochemical and physiological effects. Studies have suggested that N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) may have antioxidant properties and protect cells from oxidative stress. N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) has also been shown to have anti-inflammatory properties and reduce the production of pro-inflammatory cytokines. Additionally, N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) has several advantages as a reagent in organic synthesis. It is readily available and easy to synthesize. Additionally, N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) is stable under a wide range of reaction conditions and can be used in various types of reactions. However, N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) has limitations as a reagent in organic synthesis. It is not very reactive and requires harsh reaction conditions to react with certain substrates. Additionally, N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) may form byproducts under certain reaction conditions, which can complicate the purification process.
Zukünftige Richtungen
N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) has several potential future directions in the field of scientific research. It has been suggested that N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) may have potential applications in the field of medicinal chemistry as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. Additionally, N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) may have potential applications as a fluorescent probe for the detection of metal ions in biological systems. Further studies are needed to fully understand the mechanism of action of N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) and its potential applications in various fields of scientific research.
Conclusion
In conclusion, N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide), or N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide), is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) has been extensively studied for its potential applications in organic synthesis, medicinal chemistry, and as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the mechanism of action of N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) involves the reaction of 4-bromobenzaldehyde and 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) as a yellow solid with a melting point of 234-236°C. The purity of the compound can be determined by using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) has been extensively studied for its potential applications in various fields of scientific research. It has been used as a reagent in organic synthesis to prepare various compounds such as amides, imines, and lactams. N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc. Additionally, N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide) has been studied for its potential applications in the field of medicinal chemistry as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[(4-bromophenyl)-[(3-methylbenzoyl)amino]methyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O2/c1-15-5-3-7-18(13-15)22(27)25-21(17-9-11-20(24)12-10-17)26-23(28)19-8-4-6-16(2)14-19/h3-14,21H,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVHZOZHWJLBEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C2=CC=C(C=C2)Br)NC(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367481 | |
| Record name | N-[(4-bromophenyl)-[(3-methylbenzoyl)amino]methyl]-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromophenyl)-[(3-methylbenzoyl)amino]methyl]-3-methylbenzamide | |
CAS RN |
6132-45-2 | |
| Record name | N-[(4-bromophenyl)-[(3-methylbenzoyl)amino]methyl]-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5108377.png)




![5-(4-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5108437.png)


![N'-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine hydrobromide](/img/structure/B5108453.png)

![N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5108462.png)
![4-(benzyloxy)-N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5108463.png)

![N-benzyl-2-[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethanamine](/img/structure/B5108484.png)